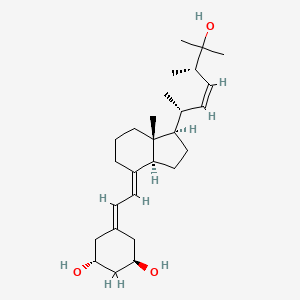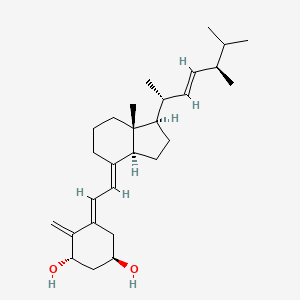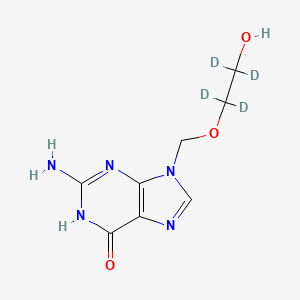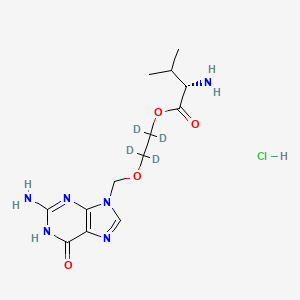
Loratadine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loratadine-d4, also known as Loratidine-d4, is a stable isotope of Loratadine . It is used as an internal standard for the quantification of Loratadine . Loratadine is a non-sedating antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors . It is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat .
Synthesis Analysis
The synthesis of Loratadine-d4 involves complex processes. The determination of the crystal structure of the metastable form II of Loratadine was reported using a combination of low-resolution 3D electron diffraction data and density functional theory .Molecular Structure Analysis
The molecular structure of Loratadine-d4 is similar to that of Loratadine, with the difference being the presence of deuterium . The crystal structure of Loratadine was determined using 3D electron diffraction data and density functional theory .Chemical Reactions Analysis
Loratadine-d4, like Loratadine, acts as a selective inverse agonist of peripheral histamine H1 receptors . It has been shown to inhibit the release of leukotriene C4 and histamine from rodent mast cells .Physical And Chemical Properties Analysis
Loratadine-d4 shares similar physical and chemical properties with Loratadine. Metastable polymorphs of Loratadine typically display higher solubility than their thermodynamically stable counterparts, while having dissimilar mechanical and biopharmaceutical properties .Wissenschaftliche Forschungsanwendungen
Inhibitory Effect on Histamine Release
Loratadine, a powerful H1 antagonist, is shown to modulate histamine release from human basophils, both IgE-mediated and IgE-independent. This suggests loratadine has the capacity beyond H1 receptor blocking, providing anti-inflammatory effects by inhibiting histamine release (Miadonna et al., 1994).
Effect on Human Tumor Cell Lines
Loratadine is found to dysregulate cell cycle progression and enhance the effect of radiation in human tumor cell lines. It induces G2/M arrest and activation of the cell-cycle associated protein Chk1, suggesting a potential role as a chemotherapeutic agent and a modifier of radiation responsiveness in cancer treatment (Soule et al., 2010).
Anti-Inflammatory Activities
Loratadine exhibits anti-inflammatory activity by inhibiting the release of preformed and de novo synthesized mediators from human Fc epsilon RI+ cells. This indicates its potential for broader use in the treatment of inflammatory and allergic conditions (Genovese et al., 1997).
Interaction with Human Cardiac Channels
Loratadine demonstrates an inhibitory effect on human cardiac K+ channels, which could provide insights into the molecular mechanism of reported atrial arrhythmias associated with loratadine use (Crumb, 1999).
Suppression of NF-kB Pathway
Loratadine has been found to suppress the NF-kB pathway, targeting Syk and Src proteins. This mechanism suggests its potential use in controlling inflammatory responses, further highlighting its anti-inflammatory capabilities (Hunto et al., 2020).
Zukünftige Richtungen
The future directions of Loratadine-d4 are likely to be influenced by the ongoing research and development in the field of antihistamines. As a stable isotope of Loratadine, Loratadine-d4 could be used in various research studies to better understand the pharmacokinetics and pharmacodynamics of Loratadine .
Eigenschaften
CAS-Nummer |
381727-27-1 |
|---|---|
Produktname |
Loratadine-d4 |
Molekularformel |
C22H19D4ClN2O2 |
Molekulargewicht |
386.91 |
Reinheit |
98% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
79794-75-5 (unlabelled) |
Synonyme |
4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |
Tag |
Loratadine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












